molecular formula C19H21N3O2 B13694154 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole

4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B13694154
M. Wt: 323.4 g/mol
InChI Key: KZMWYNPNLKZYAF-UHFFFAOYSA-N
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Description

4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring. The benzyloxy groups are introduced through the use of benzyl alcohol derivatives during the synthesis process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of the methyl group at the 1-position in 4,5-Bis((benzyloxy)methyl)-1-methyl-1H-1,2,3-triazole can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

1-methyl-4,5-bis(phenylmethoxymethyl)triazole

InChI

InChI=1S/C19H21N3O2/c1-22-19(15-24-13-17-10-6-3-7-11-17)18(20-21-22)14-23-12-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3

InChI Key

KZMWYNPNLKZYAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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